molecular formula C24H20FN5O3 B11200100 [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11200100
M. Wt: 445.4 g/mol
InChI Key: CLFLZJLLUBVFBS-UHFFFAOYSA-N
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Description

[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a benzodioxole moiety, a pyrazolopyrimidine core, and a fluorophenylpiperazine group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate pyrazole and pyrimidine derivatives.

    Introduction of the benzodioxole moiety: This step often involves a coupling reaction using a benzodioxole derivative.

    Attachment of the fluorophenylpiperazine group: This is usually done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the pyrazolopyrimidine core.

    Substitution: The fluorophenylpiperazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield a corresponding quinone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

In medicine, this compound has potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the pyrazolopyrimidine core can bind to enzyme active sites. The fluorophenylpiperazine group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone apart is its combination of diverse functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure provides multiple points of interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20FN5O3

Molecular Weight

445.4 g/mol

IUPAC Name

[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H20FN5O3/c25-18-3-1-2-4-20(18)28-9-11-29(12-10-28)24(31)17-14-27-30-19(7-8-26-23(17)30)16-5-6-21-22(13-16)33-15-32-21/h1-8,13-14H,9-12,15H2

InChI Key

CLFLZJLLUBVFBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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